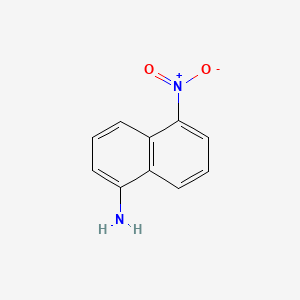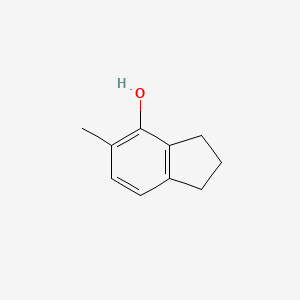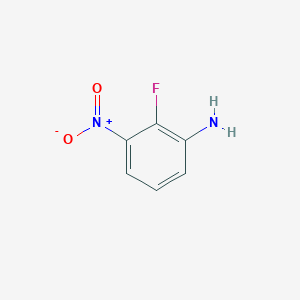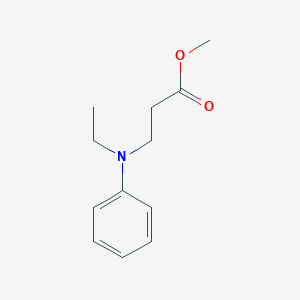
5,5-Dibrombarbitursäure
Übersicht
Beschreibung
5,5-Dibromobarbituric acid: is an organic compound with the molecular formula C₄H₂Br₂N₂O₃ and a molecular weight of 285.878 g/mol . It is a derivative of barbituric acid, where the hydrogen atoms at the 5th position of the pyrimidine ring are replaced by bromine atoms . This compound is known for its applications in various fields, including chemistry and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Dibromobarbituric acid is used as a building block in the synthesis of various heterocyclic compounds. It is particularly useful in the preparation of condensed pteridine systems, which have applications in medicinal chemistry .
Biology and Medicine: Barbiturates, including derivatives of 5,5-dibromobarbituric acid, have been studied for their potential as sedative, hypnotic, and anticonvulsant agents . The compound’s ability to form hydrogen-bonded structures makes it a model system for studying polymorphism in pharmaceuticals .
Industry: In the industrial sector, 5,5-dibromobarbituric acid is used in the synthesis of dyes and pigments. Its derivatives are also employed in the development of materials with specific optical properties.
Wirkmechanismus
Target of Action
As a derivative of barbituric acid, it may interact with similar targets such as gaba receptors .
Mode of Action
It’s known that barbiturates generally enhance the action of gaba, a neurotransmitter that inhibits the activity of nerve signals in the brain .
Biochemical Pathways
It’s known to be used in the synthesis of condensed pteridine system by undergoing condensation with 4,5-diamino-pyrimidines in the presence of pyridine .
Pharmacokinetics
As a brominated compound, it may have unique pharmacokinetic properties compared to non-brominated compounds .
Result of Action
It’s known to be used in the synthesis of condensed pteridine system .
Action Environment
Like other chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its action .
Biochemische Analyse
Biochemical Properties
5,5-Dibromobarbituric acid plays a significant role in biochemical reactions, particularly in the synthesis of condensed pteridine systems. It undergoes condensation with 4,5-diamino-pyrimidines in the presence of pyridine, leading to the formation of complex structures . The compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of 5,5-Dibromobarbituric acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5,5-Dibromobarbituric acid can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 5,5-Dibromobarbituric acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, it has been shown to inhibit enzymes involved in pyrimidine biosynthesis, thereby affecting nucleotide metabolism . Furthermore, 5,5-Dibromobarbituric acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5,5-Dibromobarbituric acid in laboratory settings are crucial for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term studies have shown that prolonged exposure to 5,5-Dibromobarbituric acid can result in cumulative effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 5,5-Dibromobarbituric acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity, indicating the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
5,5-Dibromobarbituric acid is involved in several metabolic pathways, primarily those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions can lead to changes in metabolic flux and alterations in the levels of key metabolites.
Transport and Distribution
The transport and distribution of 5,5-Dibromobarbituric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 5,5-Dibromobarbituric acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported to other cellular compartments, such as the nucleus and mitochondria, where it may exert additional effects on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,5-Dibromobarbituric acid can be synthesized through the bromination of barbituric acid. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable solvent such as acetic acid. The reaction proceeds as follows:
C₄H₄N₂O₃+2Br₂→C₄H₂Br₂N₂O₃+2HBr
Industrial Production Methods: Industrial production of 5,5-dibromobarbituric acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dibromobarbituric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Condensation Reactions: It can undergo condensation with diamino-pyrimidines to form condensed pteridine systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as pyridine.
Condensation Reactions: These reactions often require the presence of a solvent like pyridine and may be conducted under reflux conditions.
Major Products:
Substitution Reactions: The major products are substituted barbituric acid derivatives.
Condensation Reactions: The major products are condensed pteridine systems.
Vergleich Mit ähnlichen Verbindungen
- 5,5-Dichlorobarbituric acid
- 5,5-Difluorobarbituric acid
- 5,5-Dimethylbarbituric acid
Comparison:
- 5,5-Dibromobarbituric acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and physical properties compared to other halogenated or alkylated barbituric acid derivatives .
- 5,5-Dichlorobarbituric acid and 5,5-Difluorobarbituric acid have similar structures but differ in their reactivity and applications due to the different halogen atoms.
- 5,5-Dimethylbarbituric acid has alkyl groups instead of halogens, leading to different chemical behavior and uses.
Eigenschaften
IUPAC Name |
5,5-dibromo-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMATXUCYHHHHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199107 | |
| Record name | 5,5-Dibromobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-67-1 | |
| Record name | 5,5-Dibromo-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dibromobarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Dibromobarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dibromobarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dibromobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5-DIBROMOBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99FBF9695 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 5,5-dibromobarbituric acid and how does this relate to its reactivity?
A: 5,5-Dibromobarbituric acid exhibits interesting structural features in its crystalline forms. It tends to adopt a C5-endo envelope conformation, leading to a noticeable difference in the bond lengths of the two C5-Br bonds. The axial C5-Br bond is longer than the equatorial one due to repulsive interactions with the pyrimidine ring. [] This difference in bond lengths could influence the reactivity of the molecule, making the axial bromine atom more susceptible to nucleophilic attack.
Q2: How does 5,5-dibromobarbituric acid interact with other molecules through hydrogen bonding?
A: 5,5-Dibromobarbituric acid readily forms hydrogen bonds due to the presence of N-H and C=O groups in its structure. In its crystal structures, it commonly forms N–H⋯O=C hydrogen bonds, creating diverse structural motifs like layers and frameworks. [, ] These hydrogen bonding interactions can influence its solubility, stability, and packing in the solid state.
Q3: What are some practical applications of 5,5-dibromobarbituric acid in organic synthesis?
A: 5,5-Dibromobarbituric acid serves as a useful reagent for bromination reactions. It effectively brominates both saturated and α,β-unsaturated aldehydes and ketones. [] This makes it a valuable tool for introducing bromine atoms into organic molecules, which can be further modified in subsequent synthetic steps.
Q4: Can you provide information on the use of 5,5-dibromobarbituric acid in supramolecular chemistry?
A: Researchers have explored the use of 5,5-dibromobarbituric acid in constructing supramolecular architectures. It forms co-crystals with melamine, assembling into linear hydrogen-bonded tapes in the solid state. [] The robustness of this hydrogen-bonded motif allows for variations in the substituents on both components, offering potential for designing diverse crystalline materials.
Q5: Has 5,5-dibromobarbituric acid been used in the synthesis of biologically active compounds?
A: Yes, 5,5-dibromobarbituric acid acts as a key intermediate in the synthesis of novel spiro barbituric acid derivatives. These derivatives, synthesized through reactions with α-D-glucose or α-D-galactose, exhibit antibacterial and antifungal activities. [, ] This highlights the potential of utilizing 5,5-dibromobarbituric acid as a building block for developing new pharmaceutical agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)



![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)

